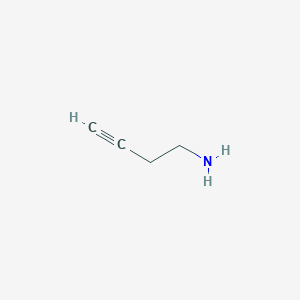

But-3-yn-1-amine

Beschreibung

But-3-yn-1-amine (CAS: 14044-63-4) is a primary aliphatic amine featuring a terminal alkyne group. Its hydrochloride salt (CAS: 88211-50-1) is commercially available and widely used in organic synthesis, particularly in click chemistry, peptide coupling, and catalytic processes. The compound has a molecular formula of C₄H₇N (free base) and a molecular weight of 69.11 g/mol. Its hydrochloride form (C₄H₈ClN) has a molecular weight of 105.57 g/mol and is typically stored under inert conditions at room temperature .

This compound is valued for its dual functional groups: the amine enables nucleophilic substitutions or amide bond formations, while the alkyne participates in cycloadditions (e.g., Cu-catalyzed azide-alkyne click chemistry) . It has been employed in synthesizing proline derivatives, antimicrobial agents, and functionalized nanoparticles .

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

but-3-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBPYGDBXQXSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903782 | |

| Record name | NoName_4529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-63-4 | |

| Record name | but-3-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Protocol

-

Mitsunobu Coupling :

-

Reagents : Phthalimide, 3-butyn-1-ol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (Ph₃P).

-

Conditions : Conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature under inert atmosphere.

-

Product : N-(3-butynyl)phthalimide, isolated via filtration and washing with cold methanol.

-

-

Deprotection :

Key Advantages:

-

High regioselectivity and minimal side reactions.

-

Compatibility with sensitive alkyne functionalities.

Gabriel Synthesis via Phthalimide Alkylation

The Gabriel synthesis, a classical two-step method, avoids over-alkylation issues inherent in direct ammonia alkylation.

Reaction Protocol

-

Alkylation of Phthalimide :

-

Hydrolytic Cleavage :

Limitations:

-

Requires stoichiometric alkali metal bases.

-

Lower yields compared to Mitsunobu-based routes.

Cyanide Substitution and Lithium Aluminum Hydride Reduction

This method exploits the nucleophilicity of cyanide ions to form nitriles, which are subsequently reduced to primary amines.

Reaction Protocol

-

Cyanide Substitution :

-

Reduction of Nitrile :

Key Considerations:

-

LiAlH₄ necessitates strict anhydrous conditions.

-

Potential safety hazards due to exothermic reduction.

Direct Alkylation of Ammonia

While theoretically straightforward, direct alkylation of ammonia with propargyl halides is less favored due to poor selectivity.

Reaction Protocol

Drawbacks:

-

Low yield of primary amine (<30%).

-

Chromatographic separation needed to isolate this compound.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Mitsunobu/Deprotection | 70–85 | High | Moderate | Cost of DEAD and Ph₃P |

| Gabriel Synthesis | 50–70 | Medium | High | Alkylation efficiency |

| Cyanide Reduction | 60–75 | High | Low | Handling of LiAlH₄ |

| Direct Alkylation | <30 | Low | Low | Polyalkylation byproducts |

Strategic Recommendations:

-

Industrial Settings : Gabriel synthesis offers scalability despite moderate yields.

-

Laboratory Synthesis : Mitsunobu route ensures high purity and reproducibility.

-

Safety-Conscious Environments : Cyanide reduction avoids pyrophoric reagents but requires rigorous safety protocols.

Analyse Chemischer Reaktionen

Types of Reactions: But-3-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces saturated amines.

Substitution: Produces substituted amines and other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₄H₈ClN

- Molecular Weight : 105.57 g/mol

- CAS Number : 88211-50-1

The compound features an alkyne functional group, which contributes to its reactivity and potential biological interactions.

Chemistry

But-3-yn-1-amine serves as a versatile building block in organic synthesis. It is used in the synthesis of more complex compounds, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions:

- Oxidation : Converts to amides or nitriles using agents like potassium permanganate.

- Reduction : Yields primary or secondary amines with reducing agents such as lithium aluminum hydride.

- Substitution : Forms substituted derivatives through nucleophilic substitution reactions with halides.

Biology

In biological research, this compound has been studied for its role in enzyme inhibition and protein-ligand interactions. Notably, it has shown potential as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic diseases.

Medicine

The compound's biological activity includes:

-

Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against resistant breast cancer cell lines, suggesting its potential in overcoming drug resistance.

Study Findings Case Study 1 Significant cytotoxic effects against breast cancer cell lines. -

Neuroprotective Effects : Research has demonstrated that it may modulate neurotransmitter systems, providing protective effects against neurodegeneration.

Study Findings Case Study 2 Neuroprotective properties against neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized for producing specialty chemicals and as an intermediate in synthesizing polymers and materials. Its unique structure allows for specific reactivity that is valuable in material science.

| Compound | Target Enzyme | Inhibition Potency | Biological Effect |

|---|---|---|---|

| N-Ethylbut-3-yn-1-amino HCl | NNMT | Subnanomolar | Potential antitumor activity |

| NS1 (Alkynyl bisubstrate) | NNMT | 500 pM | High-affinity inhibition |

| Compound 21 | Various | Moderate | Overcoming drug resistance |

Wirkmechanismus

The mechanism of action of but-3-yn-1-amine involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The alkyne group provides additional reactivity, enabling the compound to undergo cycloaddition reactions and other transformations. These properties make this compound a valuable tool in organic synthesis and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Reactivity

The table below compares but-3-yn-1-amine with structurally related amines:

Key Observations :

- N-Benzylthis compound shows reduced reactivity in γ-lactam synthesis compared to this compound due to steric hindrance from the benzyl group (yields: 7–33% vs. 47–95% for unsubstituted analogs) .

- But-3-en-1-amine lacks the alkyne’s click chemistry utility, limiting its application in bioconjugation .

- Propargylamine (shorter chain) is more reactive in small-molecule coupling but less versatile in forming complex macrocycles.

Key Findings :

- The alkyne group in this compound analogs confers retained antifungal activity while enabling downstream functionalization (e.g., fluorescent tagging) .

- Methyl/ethylamine analogs show reduced potency, likely due to decreased membrane permeability or target binding .

Physicochemical Properties

Insights :

Biologische Aktivität

But-3-yn-1-amine, also known as 3-butynylamine, is a compound with significant biological activity and potential therapeutic applications. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₄H₇N

- Molecular Weight : 69.11 g/mol

- CAS Number : 10034574

- Structure : this compound features a terminal alkyne functional group, which contributes to its reactivity and biological interactions.

This compound has been studied for its role in various biological processes, particularly in the context of neuroprotection and antidepressant activity. Research indicates that compounds with similar structures can influence neuronal survival and apoptosis.

- Neuroprotective Effects : Studies have shown that derivatives of alkynes can protect neuronal cells from damage. For instance, compounds with a 1,3-diyne scaffold demonstrated protective effects on corticosterone-injured PC12 cells, a model for neuronal injury. These compounds modulated the expression of apoptosis-related proteins such as Bcl-2 and Bax, suggesting a mechanism for neuroprotection through the regulation of apoptotic pathways .

- Antidepressant Potential : The neuroprotective properties of this compound analogs have been linked to their potential antidepressant effects. In behavioral studies using the forced swim test (FST), certain derivatives showed reduced immobility in mice, indicating antidepressant-like activity .

Toxicity and Safety

While this compound exhibits promising biological activities, safety profiles are crucial for further development. The compound's safety data indicate potential hazards:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Q & A

Q. What are the established synthetic routes for preparing But-3-yn-1-amine and its derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via reductive amination or coupling reactions. For example, BocProyne-H, a proline derivative, was synthesized by coupling N-Boc-L-Pro-OSu with this compound under mild conditions . Optimization involves catalyst selection (e.g., Pd/NiO for reductive amination of aldehydes and amines) and reaction parameters like temperature (25°C) and hydrogen pressure . Yield improvements (>95%) are achieved through catalyst loading (20 mg for 50 mL reactions) and solvent-free conditions .

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

Structural confirmation relies on spectroscopic methods:

- ¹H/¹³C NMR : Chemical shifts (e.g., δ = 3.37 ppm for CH₂N₃ in 4-(trimethylsilyl)this compound) and coupling constants (J = 6.9 Hz for CH₂ groups) provide insights into alkyne and amine connectivity .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+Ag]+ peaks for C₇H₁₃N₃Si, confirming trimethylsilyl derivatives) .

Q. What safety precautions are critical when handling this compound hydrochloride in laboratory settings?

this compound hydrochloride (CAS 88211-50-1) requires inert atmosphere storage and personal protective equipment (gloves, masks) due to hazards (H302: harmful if swallowed; H315: skin irritation) . No ecological toxicity data exist, necessitating waste segregation and professional disposal .

Advanced Research Questions

Q. How can this compound serve as a substrate in click chemistry for synthesizing triazole-based compounds?

The terminal alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For example, [¹⁸F]Fluoropyridine–Candesartan was synthesized via CuAAC between an alkyne precursor and azide-functionalized candesartan . Reaction efficiency depends on catalyst purity (Cu(I) salts) and stoichiometric control of azide partners .

Q. What strategies enhance the stability of this compound derivatives under varying pH and temperature conditions?

Stability studies are limited, but structural modifications (e.g., fluorination in BocProyne-4F) can improve thermal resilience . Proline-derived analogs show crystallographic stability in polar solvents, suggesting hydrogen bonding and steric effects as stabilizing factors .

Q. How does the catalytic efficiency of Pd/NiO compare to other catalysts in reductive amination involving this compound?

Pd/NiO achieves >95% yield in reductive amination of aldehydes (e.g., furfural) with amines at 25°C under H₂, outperforming homogeneous catalysts in substrate versatility and recyclability . Comparative studies with Pt/C or Raney Ni are needed to assess selectivity for secondary/tertiary amine formation .

Q. What role does this compound play in bioconjugation strategies for drug delivery systems?

Its alkyne moiety facilitates site-specific conjugation of biomolecules (e.g., peptides) via click chemistry. For instance, pyridinylpropan-2-yl derivatives act as linkers for attaching oligonucleotides to nanoparticles, enabling controlled release . Optimization requires balancing reaction kinetics (e.g., Cu(I) concentration) with biomolecule compatibility .

Methodological Considerations

- Experimental Design : Use Pd/NiO (1.1 wt%) for scalable reductive amination .

- Data Contradictions : While NMR/HRMS data are robust , ecological toxicity gaps (e.g., bioaccumulation potential) necessitate precautionary waste management .

- Advanced Tools : Synchrotron X-ray diffraction for crystallographic analysis of proline-alkyne hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.